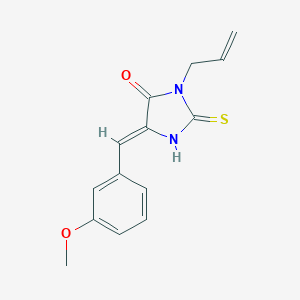![molecular formula C21H17N3O3S B303487 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DPA-714, is a small molecule radioligand that is used to image and quantify the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to various types of brain injury and inflammation. DPA-714 has been extensively studied for its potential use as a diagnostic tool for neuroinflammation and as a therapeutic target for various neurological disorders.
Mécanisme D'action
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide binds specifically to TSPO, which is upregulated in response to brain injury and inflammation. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its upregulation is thought to be a protective response to oxidative stress and inflammation. 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide binding to TSPO can be visualized and quantified using PET imaging, providing a non-invasive tool for monitoring neuroinflammation in vivo.
Biochemical and Physiological Effects
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have minimal off-target effects and is well-tolerated in animal studies. It has a high affinity for TSPO and is rapidly cleared from the body, making it an ideal candidate for PET imaging studies. 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have therapeutic potential for neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is its specificity for TSPO, which allows for accurate quantification of neuroinflammation in vivo. It is also well-tolerated and rapidly cleared from the body, making it a safe and convenient tool for PET imaging studies. The main limitation of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is its high cost and limited availability, which may limit its widespread use in research studies.
Orientations Futures
For 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide research include the development of new TSPO ligands with improved specificity and affinity, as well as the use of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide in clinical studies to evaluate its diagnostic and therapeutic potential for neuroinflammatory diseases. Additionally, the use of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide in combination with other imaging modalities, such as MRI and CT, may provide a more comprehensive view of neuroinflammation in vivo. Finally, the development of new radiolabeling techniques may allow for the synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4,5-diphenyl-2-mercapto-1,3-oxazole with 5-methyl-3-isoxazolylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been optimized to yield high purity and high specific activity for use in PET imaging studies.
Applications De Recherche Scientifique
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its use in PET imaging studies to quantify TSPO expression in the brain. TSPO upregulation is associated with various types of brain injury and inflammation, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging with 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to be a sensitive and specific tool for detecting neuroinflammation in these diseases.
Propriétés
Nom du produit |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
|---|---|
Formule moléculaire |
C21H17N3O3S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H17N3O3S/c1-14-12-17(24-27-14)22-18(25)13-28-21-23-19(15-8-4-2-5-9-15)20(26-21)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,22,24,25) |
Clé InChI |
ROTDREYAOQJPBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)


